molecular formula C18H19F3N6O B607038 Decernotinib CAS No. 944842-54-0

Decernotinib

Cat. No. B607038
CAS RN: 944842-54-0
M. Wt: 392.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decernotinib, also known as VX-509, is an experimental drug with high selectivity for Janus kinase 3 (JAK3). It was discovered through in-house screening of a chemical compound library . It demonstrates good efficacy in vivo in the rat host versus graft model (HvG) .


Synthesis Analysis

Decernotinib is a JAK3 selective inhibitor with a pyrrolo[2,3-b]pyridine scaffold. It was discovered based on the identification of such scaffold using inhibitory activity screening of a compound library against the kinase domain of JAK3 .


Molecular Structure Analysis

The molecular formula of Decernotinib is C18H19F3N6O. It has a molar mass of 392.378 Da and a mono-isotopic mass of 392.157257 Da . The structure of Decernotinib has been determined by X-ray diffraction .


Physical And Chemical Properties Analysis

Decernotinib has 7 hydrogen bond acceptors, 3 hydrogen bond donors, and 7 freely rotating bonds. It has a polar surface area of 96 Ų. Its ACD/LogP is 2.26, and its ACD/LogD (pH 7.4) is 2.51 .

Scientific Research Applications

Rheumatoid Arthritis Treatment

Decernotinib has been used in trials studying the treatment of Rheumatoid Arthritis . It is a part of a class of drugs known as JAK inhibitors, which have shown significant therapeutic improvement in Rheumatoid Arthritis patients . The efficacy and safety of different JAK inhibitors in Rheumatoid Arthritis have been assessed through a systematic search of randomized controlled trials .

Drug Interaction Studies

Decernotinib has also been used in trials studying drug interactions . Understanding how Decernotinib interacts with other drugs is crucial for ensuring its safe and effective use.

Host vs Graft Model Studies

Decernotinib is an experimental drug with high selectivity for JAK3, which demonstrates good efficacy in vivo in the rat host versus graft model . This makes it a valuable tool for studying immune response mechanisms.

Inflammatory Bowel Disease Treatment

JAK inhibitors like Decernotinib are being studied for their potential applications in treating inflammatory bowel disease . These studies aim to understand the role of JAK pathways in inflammatory bowel disease and how inhibiting these pathways can help manage the disease.

Psoriasis Treatment

Decernotinib, as a JAK inhibitor, is also being studied for its potential use in the treatment of psoriasis . Psoriasis is a chronic skin condition, and JAK inhibitors could provide a new approach to managing this disease.

Atopic Dermatitis Treatment

Research is being conducted to explore the potential of JAK inhibitors like Decernotinib in treating atopic dermatitis . Atopic dermatitis is a type of inflammation of the skin, and JAK inhibitors could offer a novel treatment approach.

Vitiligo Treatment

Decernotinib is being studied for its potential application in the treatment of vitiligo , a condition that causes loss of skin color in patches. The role of JAK pathways in vitiligo is being explored, and Decernotinib could provide valuable insights.

Alopecia Treatment

Research is also being conducted to study the potential of JAK inhibitors like Decernotinib in treating alopecia , a condition that causes hair to fall out in small patches. This research could lead to new treatment options for alopecia.

Mechanism of Action

Target of Action

Decernotinib is an inhibitor of Janus kinase 3 (JAK3) . JAK3 is an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . Among the four JAKs, JAK3 binds to only one subunit, the common γ-chain . This shared receptor subunit is utilized by a small family of cytokines that includes interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21 .

Mode of Action

Decernotinib selectively inhibits JAK3, disrupting the signaling pathways within the cell . This inhibition blocks the actions of many proinflammatory cytokines that drive autoimmunity . Decernotinib has roughly 5-fold selectivity towards JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .

Biochemical Pathways

The primary biochemical pathway affected by decernotinib is the JAK-STAT (Janus kinase–Signal Transducers and Activators of Transcription) pathway . By inhibiting JAK3, decernotinib disrupts this pathway, thereby blocking the actions of many cytokines involved in the pathogenesis of numerous immune-mediated diseases .

Pharmacokinetics

The pharmacokinetics of decernotinib involve a mechanism-based inhibition, a subset of time-dependent inhibition (TDI). This occurs when a molecule forms a reactive metabolite which irreversibly binds and inactivates drug-metabolizing enzymes, potentially increasing the systemic load to toxic concentrations . More research is needed to fully understand the ADME properties of decernotinib and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of decernotinib’s action primarily involve the disruption of cytokine signaling pathways within the cell. This results in the blockage of many proinflammatory cytokines that drive autoimmunity . The most common side effects of JAK inhibitors like decernotinib are infections (including serious infections), hyperlipidemia, and cytopenias (including anemia) .

Action Environment

The action, efficacy, and stability of decernotinib can be influenced by various environmental factors. For instance, patients with rheumatoid arthritis often receive multiple medications, such as statins and steroids, which increases the chances of drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of decernotinib.

Safety and Hazards

Decernotinib should be handled with care to avoid dust formation. It should not be inhaled or come into contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn when handling Decernotinib .

Future Directions

Decernotinib reached Phase 3 clinical trial as a potential treatment for rheumatoid arthritis (RA), but development appears to have been terminated, apparently for strategic reasons .

properties

IUPAC Name

(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUGUQWIHMTFJL-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70241504
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decernotinib

CAS RN

944842-54-0
Record name VX 509
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944842-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decernotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decernotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12566
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decernotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70241504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECERNOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?

A1: Decernotinib exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.

Q2: How does Decernotinib interact with JAK3 at the molecular level?

A2: Decernotinib binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.

Q3: What are the downstream effects of Decernotinib's inhibition of JAK3?

A3: Decernotinib's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, Decernotinib can dampen the immune response. Notably, research suggests that Decernotinib selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.

Q4: What is the molecular formula and weight of Decernotinib?

A4: The molecular formula of Decernotinib is C19H21F3N6O, and its molecular weight is 406.41 g/mol.

Q5: Is there spectroscopic data available for Decernotinib?

A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like Decernotinib.

Q6: How does the chemical structure of Decernotinib contribute to its selectivity for JAK3?

A6: Decernotinib's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.

Q7: Have any studies investigated the impact of modifying Decernotinib's structure?

A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on Decernotinib []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.

Q8: What is known about the pharmacokinetic profile of Decernotinib?

A9: Decernotinib is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that Decernotinib is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.

Q9: What challenges have been encountered regarding the stability and formulation of Decernotinib?

A10: One study highlighted that Decernotinib exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.

Q10: Have any strategies been explored to improve the stability or bioavailability of Decernotinib?

A10: While the provided abstracts don't specify formulation approaches for Decernotinib, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.

Q11: What preclinical models have been used to investigate the efficacy of Decernotinib?

A12: Decernotinib's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and Decernotinib treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and Decernotinib effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, Decernotinib demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].

Q12: Have there been any clinical trials investigating the efficacy and safety of Decernotinib in humans?

A13: Yes, several clinical trials have explored Decernotinib's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).

Q13: What were the key findings from the clinical trials of Decernotinib in rheumatoid arthritis?

A14: Clinical trials have demonstrated that Decernotinib can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, Decernotinib's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].

Q14: What about the safety profile of Decernotinib in clinical trials?

A15: While generally well-tolerated, Decernotinib has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering Decernotinib as a treatment option.

Q15: Did the clinical trials use any imaging techniques to assess Decernotinib's effects on joint structures?

A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of Decernotinib on joint inflammation and damage []. The study showed that Decernotinib, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.

Q16: Were there any biomarkers identified that could help predict Decernotinib's efficacy or monitor treatment response?

A17: A clinical trial investigated the pharmacodynamic effects of Decernotinib by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with Decernotinib exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.

Q17: What are the implications of Decernotinib's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?

A18: Decernotinib's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, Decernotinib may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.